molecular formula C9H21N3 B183914 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine CAS No. 21404-92-2

2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Cat. No.: B183914
CAS No.: 21404-92-2
M. Wt: 171.28 g/mol
InChI Key: IHYRJCIGQGABMW-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C9H21N3 and a molecular weight of 171.29 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine typically involves the reaction of 4-methylpiperazine with 2-chloropropane-1-amine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives .

Scientific Research Applications

2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound .

Properties

IUPAC Name

2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-9(2,8-10)12-6-4-11(3)5-7-12/h4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYRJCIGQGABMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424617
Record name 2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21404-92-2
Record name 2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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